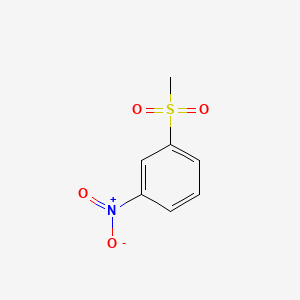

1-(Methylsulfonyl)-3-nitrobenzene

描述

Contextualization within Nitroaromatic and Organosulfur Chemistry

1-(Methylsulfonyl)-3-nitrobenzene belongs to two significant classes of organic compounds: nitroaromatics and organosulfur compounds. Nitroaromatic compounds, containing one or more nitro groups attached to an aromatic ring, are a major group of industrial chemicals. nih.gov They are widely utilized as synthetic intermediates in the production of pharmaceuticals, dyes, and pesticides. nih.govnih.govscielo.br The presence of the electron-withdrawing nitro group significantly influences the chemical behavior of the aromatic ring, making it susceptible to certain types of reactions. nih.gov

Simultaneously, as an organosulfur compound, this compound is part of a diverse family of substances containing carbon-sulfur bonds. taylorandfrancis.com Organosulfur compounds are ubiquitous in nature, found in essential amino acids, vitamins, and coenzymes. britannica.com In chemical research, they are valued for their diverse reactivity and are employed in the synthesis of new molecules. taylorandfrancis.combritannica.com The methylsulfonyl group, in particular, can affect the compound's reactivity and stability.

The dual identity of this compound as both a nitroaromatic and an organosulfur compound provides a unique platform for chemical exploration. The interplay between the nitro and methylsulfonyl groups governs its reactivity, for instance, in electrophilic aromatic substitution reactions. ambeed.com

Research Significance and Interdisciplinary Relevance

The significance of this compound in research stems primarily from its utility as a building block in organic synthesis. Its functional groups can be chemically manipulated to introduce other functionalities, making it a valuable precursor for more complex molecules. A common synthetic route to this compound is the nitration of 1-(methylsulfonyl)benzene using a mixture of concentrated sulfuric acid and nitric acid.

The research applications of this compound extend into several interdisciplinary fields:

Medicinal Chemistry: The core structure of this compound is found in various molecules with potential biological activities. The nitro group can undergo bioreduction to form reactive intermediates, which may exhibit antimicrobial effects. Furthermore, derivatives of this compound are crucial intermediates in the synthesis of kinase inhibitors, highlighting their importance in drug discovery.

Materials Science: The structural and electronic properties of nitroaromatic compounds make them interesting candidates for materials science applications. Research in this area explores the development of novel materials with specific optical or electronic properties.

Environmental Science: As a nitroaromatic compound, this compound is relevant to environmental studies, particularly concerning the biodegradation of such compounds. nih.gov It has been identified as a degradation intermediate of the herbicide mesotrione. Understanding the fate of such compounds in the environment is a key area of research.

Structure

3D Structure

属性

IUPAC Name |

1-methylsulfonyl-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO4S/c1-13(11,12)7-4-2-3-6(5-7)8(9)10/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTJMAAWQEAOBBI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=CC(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60183909 | |

| Record name | Sulfone, methyl m-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2976-32-1 | |

| Record name | 1-(Methylsulfonyl)-3-nitrobenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2976-32-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfone, methyl m-nitrophenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002976321 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sulfone, methyl m-nitrophenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60183909 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Established Synthetic Routes

Electrophilic Aromatic Substitution: Nitration of 1-(Methylsulfonyl)benzene

The synthesis of 1-(Methylsulfonyl)-3-nitrobenzene is commonly achieved through the electrophilic aromatic substitution of 1-(Methylsulfonyl)benzene. In this reaction, the methylsulfonyl group (-SO2CH3) acts as a deactivating and meta-directing group. The strong electron-withdrawing nature of this group reduces the electron density of the benzene (B151609) ring, making it less susceptible to electrophilic attack than benzene itself. The deactivation is more pronounced at the ortho and para positions, thus directing the incoming electrophile to the meta position.

The nitration is typically carried out using a mixture of concentrated nitric acid and concentrated sulfuric acid. rushim.ruchemguide.co.uk Sulfuric acid acts as a catalyst by protonating nitric acid to form the highly reactive nitronium ion (NO2+), which is the active electrophile in this reaction. libretexts.orgmasterorganicchemistry.com

The reaction conditions can be optimized to achieve high yields. For instance, treating 1-(Methylsulfonyl)benzene with fuming nitric acid in concentrated sulfuric acid at a controlled temperature is a known method.

| Nitrating Agent | Temperature | Yield |

|---|---|---|

| Concentrated HNO3 / H2SO4 | Not exceeding 50°C | High |

Sulfonylation Approaches: Sodium Methyl Sulfinate Mediated Syntheses

An alternative synthetic route to this compound involves sulfonylation reactions utilizing sodium methyl sulfinate. This method typically proceeds via a nucleophilic aromatic substitution mechanism where the sulfinate anion acts as the nucleophile. The presence of a strong electron-withdrawing group, such as a nitro group, on the aromatic ring is crucial for activating the ring towards nucleophilic attack.

In a typical procedure, a 3-substituted nitrobenzene (B124822) bearing a suitable leaving group (e.g., a halogen) is reacted with sodium methyl sulfinate. For example, 1-chloro-3-nitrobenzene or 1-bromo-3-nitrobenzene can be used as the starting material. The reaction is often carried out in a polar aprotic solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), and may be facilitated by a catalyst.

Recent advancements in this area have explored various catalytic systems to improve reaction efficiency and yield. These include copper-catalyzed and palladium-catalyzed cross-coupling reactions.

Advanced and Derivatization Synthesis Pathways

Decarboxylation Reactions for Aryl Sulfones

Decarboxylative coupling reactions have emerged as a powerful tool for the formation of carbon-sulfur bonds, providing an alternative pathway to aryl sulfones. nsf.govnih.govrsc.orgnus.edu.sgnus.edu.sg This approach avoids the pre-functionalization of starting materials, such as the preparation of aryl halides or organometallic reagents. In the context of synthesizing compounds structurally related to this compound, a decarboxylative strategy could involve the coupling of a suitable carboxylic acid with a sulfonyl source.

For instance, the synthesis of 1-(methylsulfonyl)-4-nitrobenzene has been unexpectedly observed from the decarboxylation of (4-nitrophenylsulfonyl)acetic acid under oxidative conditions. iucr.orgnih.gov While this example illustrates the feasibility of decarboxylation in forming aryl sulfones, specific methodologies for the direct synthesis of the 3-nitro isomer via this route are a subject of ongoing research. The development of transition-metal-catalyzed decarboxylative C-S cross-couplings offers a promising avenue for such transformations. nus.edu.sgnus.edu.sg

Post-Synthetic Modifications and Functional Group Transformations

Reduction of the Nitro Group to Amino Derivatives

The nitro group of this compound can be readily reduced to an amino group, yielding 3-(methylsulfonyl)aniline. This transformation is a fundamental step in the derivatization of this compound, as the resulting aniline (B41778) is a versatile intermediate for the synthesis of a wide range of more complex molecules.

Several methods are available for the reduction of aromatic nitro compounds. A common and effective method is catalytic hydrogenation, which typically employs hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C). google.com This method is often preferred due to its clean reaction profile and high yields.

Other reducing agents that can be employed include metals in acidic media, such as tin (Sn) or iron (Fe) in hydrochloric acid. Another option is the use of hydrazine hydrate in the presence of a catalyst, which can be carried out under microwave irradiation to accelerate the reaction. researchgate.net

| Reagent | Catalyst | Conditions |

|---|---|---|

| H2 gas | Pd/C | Typically at room temperature and pressure |

| Hydrazine hydrate | FeCl3·6H2O on alumina | Microwave irradiation |

| SnCl2·2H2O | - | - |

Nucleophilic Substitution of the Methylsulfonyl Moiety

The synthesis of derivatives from this compound can be achieved via nucleophilic aromatic substitution (SNAr). In this reaction, the methylsulfonyl group (-SO₂CH₃) acts as a leaving group. The aromatic ring is made susceptible to attack by a nucleophile due to the strong electron-withdrawing nature of both the nitro group and the methylsulfonyl group. wikipedia.orgchemistrysteps.com These groups decrease the electron density of the benzene ring, facilitating the addition of an electron-rich nucleophile.

The SNAr mechanism typically proceeds in two steps:

Addition of the nucleophile: An electron-rich nucleophile attacks the carbon atom bonded to the methylsulfonyl group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized across the aromatic system and is particularly stabilized by the nitro group. masterorganicchemistry.comlibretexts.org

Elimination of the leaving group: The aromaticity of the ring is restored by the departure of the methylsulfonyl group as the methanesulfinate anion (CH₃SO₂⁻). wikipedia.org

For this substitution to occur effectively, the electron-withdrawing groups must be positioned ortho or para to the leaving group to stabilize the intermediate. chemistrysteps.comlibretexts.org In the case of this compound, the nitro group is in the meta position, which provides less stabilization compared to ortho or para positions. However, the combined electron-withdrawing power of both groups can still activate the ring for substitution under specific conditions with strong nucleophiles.

Common nucleophiles used in such reactions include alkoxides (RO⁻), amines (RNH₂), and thiolates (RS⁻). chemistrysteps.com The choice of nucleophile allows for the introduction of a variety of functional groups in place of the methylsulfonyl moiety.

Oxidation of Sulfanyl Precursors

A primary and widely used method for the synthesis of this compound is the oxidation of its sulfanyl precursor, 3-nitrophenyl methyl sulfide. This transformation involves the conversion of the sulfide (-S-) group to a sulfone (-SO₂-) group. This method is advantageous as the precursor can be readily synthesized, and the oxidation step is often high-yielding and chemoselective. researchgate.net

The oxidation proceeds in two stages: the initial oxidation of the sulfide to a sulfoxide (-SO-), followed by further oxidation to the sulfone. A variety of oxidizing agents can be employed to achieve the complete oxidation to the sulfone. The choice of oxidant and reaction conditions is crucial to prevent stopping at the sulfoxide stage and to avoid unwanted side reactions. researchgate.netresearchgate.net

Several effective oxidizing systems have been developed for this transformation:

Hydrogen Peroxide (H₂O₂): Often used in conjunction with a catalyst or in an acidic medium like glacial acetic acid, H₂O₂ is an environmentally benign oxidant as its only byproduct is water. rsc.orgnih.gov Transition-metal-free conditions have been developed that provide excellent yields and selectivity. nih.gov

Peroxy acids: Reagents like meta-chloroperoxybenzoic acid (m-CPBA) are powerful oxidants capable of converting sulfides directly to sulfones. A 61% yield for a similar oxidation has been reported using 3-chloro-benzenecarboperoxoic acid in dichloromethane at ambient temperature. chemicalbook.com

Potassium Peroxymonosulfate (Oxone®): This stable and versatile oxidant, often used in a biphasic system or supported on a solid phase like alumina, provides a potent method for sulfide oxidation. jchemrev.com

Other Reagents: Systems like sodium chlorite/hydrochloric acid and N-fluorobenzenesulfonimide (NFSI) have been developed as practical and mild methods for the controllable synthesis of sulfones from sulfides. researchgate.netrsc.org

The table below summarizes various oxidizing agents and conditions used for the synthesis of sulfones from sulfides.

| Oxidizing Agent | Catalyst/Solvent | Conditions | Key Features |

|---|---|---|---|

| Hydrogen Peroxide (H₂O₂) | Glacial Acetic Acid | Room Temperature | Green oxidant, high yields (90-99%), metal-free. nih.gov |

| m-Chloroperoxybenzoic acid (m-CPBA) | Dichloromethane | Ambient Temperature | Powerful and common lab-scale oxidant. organic-chemistry.org |

| Oxone® (KHSO₅) | Ethanol/Water | Reflux | Stable solid, effective but may require longer reaction times. jchemrev.com |

| N-Fluorobenzenesulfonimide (NFSI) | Water | Variable | Controllable oxidation to either sulfoxide or sulfone. rsc.org |

| Sodium Chlorite (NaClO₂) / HCl | Ethyl Acetate | Optimized | In situ generation of ClO₂, high selectivity. researchgate.net |

Multi-step Convergent and Divergent Syntheses of Complex Derivatives

This compound serves as a versatile building block in multi-step syntheses for creating more complex molecules. The directing effects of its two functional groups are key to devising synthetic strategies. libretexts.orglibretexts.org Both the methylsulfonyl (-SO₂CH₃) and nitro (-NO₂) groups are meta-directing and deactivating towards electrophilic aromatic substitution. libretexts.orgstudy.com This means that any subsequent electrophilic substitution on the ring will primarily occur at the C5 position, which is meta to both existing groups.

Convergent Synthesis: In a convergent approach, this compound could be prepared and then combined with other synthesized fragments in the later stages of a synthesis to form a complex target molecule.

Divergent Synthesis: A divergent strategy would use this compound as a common intermediate from which a variety of derivatives can be made. This is achieved by selectively modifying its functional groups. A crucial transformation is the reduction of the nitro group to an amino group (-NH₂). This is typically accomplished using reagents like tin (Sn) and hydrochloric acid (HCl), or catalytic hydrogenation. libretexts.org

The conversion of the nitro group to an amine fundamentally alters the electronic properties of the ring:

The amino group is a powerful ortho-, para-director and an activating group.

This change allows for a completely different regioselectivity in subsequent electrophilic substitution reactions, directing incoming electrophiles to the ortho and para positions (C2, C4, and C6) relative to the amine.

This "inversion" of directing effects is a powerful tool in multi-step synthesis. For example, a synthetic sequence could involve:

Synthesis of this compound.

Electrophilic substitution at the C5 position (meta-directing control).

Reduction of the nitro group to an amine.

A second electrophilic substitution, now directed to positions ortho/para to the new amino group.

This allows for the controlled synthesis of polysubstituted benzene rings with specific substitution patterns that would be inaccessible otherwise. libretexts.org

Methodological Advancements in Synthesis

Mild Reaction Conditions and Solvent System Optimization

Recent advancements in synthetic chemistry have focused on developing milder, more efficient, and environmentally friendly methods for reactions such as the oxidation of sulfides to sulfones. Optimization of reaction conditions, particularly the solvent system, is a key aspect of this progress.

Modern approaches to optimization include:

Heterogeneous Catalysis: Using solid-supported catalysts simplifies product purification and allows for catalyst recycling. Carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) have been used as a recyclable nanocatalyst for the oxidation of sulfides with H₂O₂ under solvent-free conditions at room temperature. rsc.org

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. Multi-step syntheses can be telescoped into a single continuous flow process, minimizing manual handling and improving efficiency. researchgate.net

Organocatalysis: The use of small organic molecules as catalysts avoids the toxicity and cost associated with heavy metals. For example, 2,2,2-trifluoroacetophenone has been used as an organocatalyst for the selective oxidation of sulfides with hydrogen peroxide. organic-chemistry.org

The table below illustrates the effect of different solvent systems on a model sulfide oxidation reaction.

| Solvent | Relative Efficacy | Comments |

|---|---|---|

| Glacial Acetic Acid | High | Promotes efficient oxidation with H₂O₂. nih.gov |

| Water | High (with specific reagents) | Environmentally benign; effective with oxidants like NFSI. rsc.org |

| Dichloromethane | Low | Common organic solvent but less effective for H₂O₂ oxidation. nih.gov |

| Acetonitrile | Low to Moderate | Can be effective but often less so than protic solvents. nih.gov |

| Solvent-Free | High (with catalyst) | Green approach, effective with heterogeneous catalysts like MWCNTs. rsc.org |

Yield Optimization and Purity Assessment in Research-Scale Production

Maximizing the yield of a chemical reaction while ensuring high purity of the final product are paramount goals in chemical synthesis. For this compound, this involves optimizing the chosen synthetic route and employing rigorous purification and analytical techniques.

Yield Optimization: Optimizing yield often involves a systematic study of reaction parameters such as temperature, reaction time, stoichiometry of reagents, and catalyst loading. For the oxidation of sulfanyl precursors, the amount of oxidizing agent is critical. An insufficient amount may lead to incomplete reaction and the formation of the sulfoxide intermediate, while an excessive amount could potentially lead to side reactions. Research has shown that using an optimal ratio of substrate to oxidant, for example, a 1:2.5 equivalent ratio of sulfide to H₂O₂, can lead to the complete and clean conversion to the sulfone. rsc.org

The table below presents a comparison of reported yields for sulfone synthesis using different methodologies, highlighting the success of optimization efforts.

| Synthetic Method | Oxidant/Conditions | Reported Yield | Reference Context |

|---|---|---|---|

| Sulfide Oxidation | H₂O₂ in Glacial Acetic Acid | 90-99% | Optimized, metal-free conditions for various sulfides. nih.gov |

| Sulfide Oxidation | H₂O₂ with MWCNTs-COOH (catalyst) | Excellent (e.g., 99%) | Solvent-free, room temperature conditions. rsc.org |

| Sulfide Oxidation | 3-chloro-benzenecarboperoxoic acid | 61% | Synthesis of a substituted nitrophenyl sulfone. chemicalbook.com |

| One-Pot Aminosulfonylation | Pd(OAc)₂ catalyst, DABSO | Good to Excellent | A modern, one-pot method avoiding direct oxidation. rsc.org |

Purity Assessment: After the synthesis, the crude product must be purified and its identity and purity confirmed.

Purification: Common laboratory-scale purification techniques include recrystallization, which is effective for crystalline solids, and column chromatography, which separates the desired product from byproducts and unreacted starting materials based on polarity.

Assessment: The purity and structure of the final compound are verified using a combination of analytical methods. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are used to determine the percentage purity of the sample. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are used to confirm the chemical structure of the synthesized molecule. The melting point of the solid product is also a key indicator of its purity.

Chemical Reactivity and Reaction Mechanisms

Electrophilic Aromatic Substitution Dynamics

Electrophilic aromatic substitution (EAS) is a characteristic reaction of benzene (B151609) and its derivatives, involving the replacement of a hydrogen atom on the aromatic ring with an electrophile. byjus.com The rate and regioselectivity of this reaction are profoundly influenced by the nature of the substituents already present on the ring. wikipedia.org

Directing Effects of Substituents: Influence of Nitro and Methylsulfonyl Groups

Both the nitro (-NO₂) and methylsulfonyl (-SO₂CH₃) groups are electron-withdrawing groups (EWGs), which deactivate the benzene ring towards electrophilic attack. wikipedia.org This deactivation occurs because these groups pull electron density away from the aromatic π system, making it less nucleophilic and therefore less reactive towards electrophiles. wikipedia.orgyoutube.com

The nitro group is a strong deactivating group due to both its inductive effect (-I) and its resonance effect (-M). youtube.comvedantu.com The resonance structures of nitrobenzene (B124822) show a buildup of positive charge at the ortho and para positions, making these positions particularly unattractive to an incoming electrophile. youtube.comvedantu.comorganicchemistrytutor.com Consequently, the meta position, which is less deactivated, becomes the preferred site of attack. youtube.comvedantu.com Therefore, the nitro group is a meta-director. youtube.comvedantu.com

The methylsulfonyl group is also a deactivating group, primarily due to its strong inductive electron-withdrawing effect. The sulfur atom, being bonded to two highly electronegative oxygen atoms, carries a significant partial positive charge, which it transmits to the attached benzene ring. Like the nitro group, the methylsulfonyl group directs incoming electrophiles to the meta position. This is because the deactivating effect is most pronounced at the ortho and para positions, leaving the meta position as the most reactive site. libretexts.org

When both a nitro group and a methylsulfonyl group are present on the benzene ring, as in 1-(methylsulfonyl)-3-nitrobenzene, their directing effects reinforce each other. Both groups direct incoming electrophiles to the positions that are meta to themselves. In this specific molecule, the positions ortho and para to the methylsulfonyl group (positions 2, 4, and 6) and the positions ortho and para to the nitro group (positions 2, 4, and 6) are strongly deactivated. The remaining position, C5, is meta to both substituents and is therefore the most likely site for electrophilic attack.

Mechanistic Intermediates in Electrophilic Attack

The mechanism of electrophilic aromatic substitution on this compound follows the general two-step pathway characteristic of these reactions. byjus.comlibretexts.org

Step 1: Formation of the Arenium Ion (Sigma Complex) The reaction is initiated by the attack of an electrophile (E⁺) on the electron-rich π system of the benzene ring. iitk.ac.instudymind.co.uk This leads to the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or a sigma (σ) complex. byjus.comlibretexts.org In this intermediate, one of the carbon atoms of the ring is sp³-hybridized and bonded to both a hydrogen atom and the incoming electrophile. byjus.com The positive charge is delocalized over the remaining five sp²-hybridized carbon atoms of the ring. byjus.com

For this compound, the attack of the electrophile at the C5 position (meta to both substituents) results in the formation of an arenium ion. The stability of this intermediate is crucial in determining the reaction's feasibility. The presence of two strong electron-withdrawing groups destabilizes this positively charged intermediate, making the reaction slower compared to benzene. youtube.com

Step 2: Deprotonation to Restore Aromaticity In the second and faster step of the reaction, a weak base present in the reaction mixture removes a proton from the sp³-hybridized carbon atom of the arenium ion. libretexts.orgmasterorganicchemistry.com This step restores the aromaticity of the ring and yields the final substituted product. libretexts.orgmasterorganicchemistry.com

Generation of a potent electrophile, often with the help of a catalyst. byjus.comchemistry.coach

Attack of the aromatic ring on the electrophile to form the arenium ion. byjus.comiitk.ac.in

Loss of a proton from the arenium ion to regenerate the aromatic ring and form the product. byjus.com

Nucleophilic Substitution Mechanisms

In contrast to electrophilic substitution, nucleophilic aromatic substitution (SNA) involves the attack of a nucleophile on an electron-deficient aromatic ring, leading to the replacement of a leaving group. masterorganicchemistry.com The presence of strong electron-withdrawing groups, such as the nitro and methylsulfonyl groups, is essential for this type of reaction to occur. masterorganicchemistry.comlibretexts.org

Reactivity at the Methylsulfonyl Moiety

While the primary focus of SNAr reactions is often the displacement of a halide leaving group, the methylsulfonyl group itself can, under certain conditions, act as a leaving group in nucleophilic substitution reactions. However, it is generally considered a poor leaving group compared to halogens. The reactivity at the carbon atom bearing the methylsulfonyl group is enhanced by the presence of the nitro group in the meta position, which helps to stabilize the negative charge in the intermediate.

Influence of Electronic Effects on Substitution Pathways

The electronic effects of the nitro and methylsulfonyl groups are paramount in facilitating nucleophilic aromatic substitution. These electron-withdrawing groups activate the aromatic ring towards nucleophilic attack by reducing its electron density. acs.orgmdpi.comyoutube.com This makes the ring more electrophilic and susceptible to attack by nucleophiles. youtube.com

The reaction typically proceeds via an addition-elimination mechanism, involving the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com

Step 1: Nucleophilic Addition and Formation of the Meisenheimer Complex A nucleophile attacks the carbon atom bearing a suitable leaving group (which could be the methylsulfonyl group or another substituent). youtube.com This addition disrupts the aromaticity of the ring and forms a negatively charged intermediate, the Meisenheimer complex. masterorganicchemistry.com The negative charge in this complex is delocalized over the aromatic ring and is particularly stabilized by the electron-withdrawing nitro and methylsulfonyl groups, especially when they are positioned ortho or para to the site of attack. masterorganicchemistry.comlibretexts.org In the case of this compound, the nitro group is meta to the methylsulfonyl group, which provides less stabilization compared to an ortho or para arrangement. libretexts.org

Step 2: Departure of the Leaving Group In the subsequent step, the leaving group departs, taking with it the pair of bonding electrons. This step restores the aromaticity of the ring and yields the final substitution product. masterorganicchemistry.com The departure of the leaving group is generally the fast step of the reaction. masterorganicchemistry.com

It is important to note that nucleophilic addition can also occur at positions occupied by hydrogen atoms, leading to the formation of σH adducts. acs.orgresearchgate.net These intermediates can then undergo further reactions, such as oxidation, to yield products of nucleophilic substitution of hydrogen. researchgate.net

Redox Chemistry: Reduction and Oxidation Processes

The nitro and methylsulfonyl groups in this compound can undergo various reduction and oxidation reactions.

Reduction Processes: The nitro group is readily reduced to an amino group (-NH₂) under various conditions. wikipedia.org Common reducing agents include:

Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel. wikipedia.orgcommonorganicchemistry.com

Metals in acidic media, such as iron (Fe), tin (Sn), or zinc (Zn) in the presence of hydrochloric acid. commonorganicchemistry.com

Other reagents like sodium hydrosulfite or sodium sulfide. commonorganicchemistry.com

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis, providing a route to aromatic amines which are valuable intermediates. psu.edu It is also possible to achieve partial reduction to form hydroxylamines or azo compounds depending on the reaction conditions and the reducing agent used. wikipedia.org

The methylsulfonyl group is generally stable to most reducing conditions used for the nitro group.

Oxidation Processes: The methylsulfonyl group represents a high oxidation state of sulfur and is generally resistant to further oxidation. However, under very harsh oxidative conditions, degradation of the molecule might occur.

The aromatic ring itself can be susceptible to oxidation, but this typically requires strong oxidizing agents and can lead to ring cleavage. The primary redox chemistry of interest for this compound is the reduction of the nitro group.

Nitro Group Bioreduction and Chemical Reduction Pathways

The nitro group of this compound is a primary site of reactivity, readily undergoing both biological and chemical reduction.

Bioreduction:

In biological systems, the nitro group can be reduced by enzymes known as nitroreductases. researchgate.netnih.gov These enzymes, found in various microorganisms and mammalian tissues, catalyze the reduction of nitroaromatic compounds through a series of steps. nih.gov The process typically involves a six-electron reduction that sequentially forms nitroso, N-hydroxylamino, and finally, amino functional groups. nih.gov

The bioreduction can proceed via two main pathways:

One-electron transfer: This pathway leads to the formation of a nitro anion radical. In the presence of oxygen, this radical can be re-oxidized back to the parent nitro compound in a "futile cycle" that generates superoxide (B77818) radicals, leading to oxidative stress. nih.gov

Two-electron transfer: This pathway, often catalyzed by oxygen-insensitive nitroreductases, directly reduces the nitro group to the nitroso derivative and subsequently to the hydroxylamine (B1172632). nih.gov Some nitroreductases, like the one from Salmonella typhimurium, have been shown to be capable of further reducing the hydroxylamine to the corresponding amine. researchgate.net

The specific pathway and final products can depend on the specific nitroreductase enzyme involved and the reaction conditions, particularly the presence or absence of oxygen.

Chemical Reduction:

The nitro group of this compound can be efficiently reduced to an amino group using a variety of chemical reagents. researchgate.net Common methods include:

Catalytic Hydrogenation: This is a widely used method that employs hydrogen gas (H₂) in the presence of a metal catalyst. commonorganicchemistry.com Palladium on carbon (Pd/C) is a common choice for this transformation. commonorganicchemistry.com The reaction proceeds through the sequential reduction of the nitro group to nitroso, hydroxylamine, and finally the amine.

Metal-based Reducing Agents: Metals such as iron (Fe), tin (Sn), and zinc (Zn) in acidic media are effective for the reduction of nitroarenes. commonorganicchemistry.comrsc.org The use of iron in acidic conditions is considered a mild method that can tolerate the presence of other reducible functional groups. commonorganicchemistry.com

The general sequence for the chemical reduction of a nitroarene to an aniline (B41778) involves the formation of nitroso and hydroxylamine intermediates. acs.org

Table 1: Common Chemical Methods for Nitro Group Reduction

| Method | Reagents | Key Features |

| Catalytic Hydrogenation | H₂, Pd/C | Efficient, but may also reduce other functional groups. commonorganicchemistry.com |

| Metal in Acid | Fe, HCl or Zn, AcOH | Mild conditions, can be selective. commonorganicchemistry.com |

| Tin(II) Chloride | SnCl₂ | Mild reagent, suitable for selective reductions. commonorganicchemistry.com |

Methylsulfonyl Group Oxidation Chemistry

The methylsulfonyl group (–SO₂CH₃) in this compound is in a high oxidation state but can undergo further oxidation under specific conditions. While the sulfonyl group itself is generally stable, the entire moiety can be transformed.

Research on the oxidation of aryl sulfones has shown that under certain conditions, such as in aqueous microdroplets, they can be oxidized to sulfonic acids. nsf.govnih.gov This process is thought to involve the formation of a radical cation adduct with water, followed by an aryl migration and cleavage. nsf.govnih.gov The presence of electron-donating groups on the aromatic ring can facilitate this reaction. nsf.gov

In the context of this compound, the strong electron-withdrawing nature of the nitro group would likely make the oxidation of the methylsulfonyl group more challenging compared to sulfones with electron-donating substituents. However, under sufficiently strong oxidizing conditions, transformation of the methylsulfonyl group is conceivable.

Rearrangement Reactions and Intramolecular Processes

The potential for intramolecular rearrangements in this compound, while not extensively documented for this specific molecule, can be inferred from the known reactivity of related compound classes.

Investigation of 1,3-Sulfur Shifts

Sigmatropic rearrangements are pericyclic reactions involving the migration of a sigma bond. A nih.govwikipedia.org-sigmatropic shift would involve the movement of a group across a three-atom system. While nih.govwikipedia.org-sulfur shifts are known, they are less common than other sigmatropic rearrangements. nih.gov The mechanisms for such shifts can be complex and may involve radical, ionic, or concerted pathways, depending on the substrate and reaction conditions. nih.gov There is currently a lack of specific experimental or computational studies investigating 1,3-sulfur shifts in this compound.

Exploration of Other Intramolecular Migrations

Other types of intramolecular migrations could potentially occur in this compound or its derivatives under specific conditions. For instance, the Smiles rearrangement is a well-known intramolecular nucleophilic aromatic substitution that occurs in systems containing an activated aromatic ring and a tethered nucleophile. acs.org While not directly applicable to the parent molecule, derivatives of this compound could potentially undergo such rearrangements.

Furthermore, studies on the rearrangement of nitroanilines in strong acid have shown that a 1,3-migration of the nitro group can occur. bris.ac.uk Additionally, computational studies on aryl propargyl ethers have explored competing reaction cascades following Claisen rearrangements, highlighting the influence of substituents on reactivity and regioselectivity. nih.gov Although no direct evidence exists for this compound, these examples suggest that under the right energetic inputs (e.g., thermal or photochemical), intramolecular rearrangements involving the nitro and methylsulfonyl groups are theoretically possible. However, dedicated research is needed to explore these potential reaction pathways for this specific compound.

Spectroscopic Characterization and Structural Elucidation

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The ¹H NMR spectrum of 1-(Methylsulfonyl)-3-nitrobenzene provides key information about the different types of protons and their neighboring atoms. A distinct singlet is observed for the methyl protons of the sulfonyl group. In a deuterated chloroform (B151607) (CDCl₃) solvent, this signal has been reported to appear at a chemical shift of approximately δ = 2.62 ppm. nih.gov The aromatic region of the spectrum is more complex due to the substitution pattern on the benzene (B151609) ring. The electron-withdrawing nature of both the methylsulfonyl and nitro groups influences the chemical shifts of the aromatic protons.

| Proton (¹H) | Predicted Chemical Shift (ppm) | Multiplicity | Carbon (¹³C) | Predicted Chemical Shift (ppm) |

| -SO₂CH ₃ | ~2.62 | Singlet | C -SO₂CH₃ | Varies |

| Aromatic-H | 7.50 - 8.50 | Multiplets | Aromatic-C | 120 - 150 |

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound.

A COSY experiment would reveal the coupling relationships between adjacent protons in the aromatic ring, helping to delineate the substitution pattern. For instance, the proton at position 5 would show correlations to the protons at positions 4 and 6.

An HSQC experiment correlates directly bonded proton and carbon atoms. This would definitively link each aromatic proton signal to its corresponding carbon signal in the benzene ring and the methyl proton signal to the methyl carbon signal. While specific experimental 2D NMR data for this compound is not widely published, the application of these techniques is standard practice for the structural elucidation of such compounds. youtube.comsdsu.edu

Vibrational Spectroscopy: Infrared and Raman Studies

Vibrational spectroscopy provides information about the functional groups present in a molecule.

The infrared (IR) spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its key functional groups. The strong electron-withdrawing nitro group (NO₂) exhibits characteristic symmetric and asymmetric stretching vibrations. The sulfonyl group (SO₂) also gives rise to strong symmetric and asymmetric stretching bands. Aromatic C-H and C=C stretching vibrations are also expected.

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of the nitro and sulfonyl groups are typically strong in the Raman spectrum.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| NO₂ | Asymmetric Stretch | ~1530 |

| NO₂ | Symmetric Stretch | ~1350 |

| SO₂ | Asymmetric Stretch | ~1310 |

| SO₂ | Symmetric Stretch | ~1150 |

| Aromatic C=C | Stretch | ~1600-1450 |

| Aromatic C-H | Stretch | ~3100-3000 |

Table 2: Key Infrared Absorption Bands for this compound.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and to gain structural information through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak corresponding to its molecular weight.

The fragmentation of the molecular ion would likely involve the loss of the nitro group (NO₂) and the methylsulfonyl group (SO₂CH₃) or parts thereof. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂ (M-46) and NO (M-30). The fragmentation of the sulfonyl group could involve the loss of SO₂ (M-64) or the methyl radical (M-15) followed by the loss of SO₂.

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion, allowing for the determination of its elemental composition. For this compound, the exact mass is calculated to be 201.00957888 Da. nih.gov An experimental HRMS measurement confirming this value would provide strong evidence for the molecular formula C₇H₇NO₄S.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides definitive information on the three-dimensional arrangement of atoms in a crystalline solid. Although a crystal structure for this compound is not publicly available, the structure of its isomer, 1-(Methylsulfonyl)-4-nitrobenzene , offers significant insight into the molecular geometry and packing that can be expected.

Anisotropic Displacement Parameters (ADPs) describe the thermal motion of atoms in a crystal lattice, providing an ellipsoid that represents the probability distribution of an atom's position. researchgate.net The analysis of ADPs can reveal information about molecular motion and potential disorder. Studies on related compounds, such as 1-(halomethyl)-3-nitrobenzene, have benchmarked experimentally determined ADPs against those calculated from first principles (DFT). These studies show that for sulfonyl groups, electronic effects tend to dominate over steric contributions in influencing molecular properties. epa.gov

For the isomer 1-(Methylsulfonyl)-4-nitrobenzene, the refined atomic displacement parameters have been reported, providing a quantitative measure of the atomic vibrations in the solid state. nih.gov

Table 1: Selected Atomic Displacement Parameters (U¹¹ to U²³) for 1-(Methylsulfonyl)-4-nitrobenzene

This interactive table provides a selection of anisotropic displacement parameters (Ų) for non-hydrogen atoms in the crystal structure of the related isomer, 1-(Methylsulfonyl)-4-nitrobenzene. nih.gov

| Atom | U¹¹ | U²² | U³³ | U¹² | U¹³ | U²³ |

| C1 | 0.0461 (18) | 0.0391 (16) | 0.0423 (16) | 0.0029 (13) | -0.0008 (13) | 0.0050 (13) |

| C2 | 0.051 (2) | 0.068 (2) | 0.0453 (17) | -0.0034 (17) | 0.0038 (15) | -0.0042 (16) |

| C3 | 0.057 (2) | 0.081 (3) | 0.063 (2) | -0.0151 (19) | 0.0102 (17) | -0.006 (2) |

| C4 | 0.076 (3) | 0.054 (2) | 0.063 (2) | -0.015 (2) | -0.0034 (19) | 0.0122 (18) |

| C5 | 0.081 (3) | 0.060 (2) | 0.0485 (18) | 0.000 (2) | 0.0040 (18) | 0.0116 (17) |

| C6 | 0.058 (2) | 0.052 (2) | 0.0441 (17) | 0.0019 (16) | 0.0003 (14) | 0.0028 (14) |

| C7 | 0.071 (3) | 0.050 (2) | 0.0494 (19) | 0.0125 (18) | 0.0025 (17) | 0.0005 (15) |

| S1 | 0.0575 (6) | 0.0465 (5) | 0.0423 (5) | 0.0084 (4) | -0.0002 (4) | 0.0025 (4) |

| O1 | 0.103 (2) | 0.0471 (13) | 0.0689 (15) | 0.0101 (13) | 0.0210 (14) | 0.0076 (11) |

| O2 | 0.088 (2) | 0.0645 (16) | 0.0516 (13) | 0.0209 (14) | -0.0153 (12) | -0.0025 (11) |

| N1 | 0.071 (2) | 0.0632 (19) | 0.0445 (15) | -0.0110 (16) | 0.0019 (13) | 0.0055 (13) |

| O3 | 0.134 (3) | 0.091 (2) | 0.0526 (14) | -0.045 (2) | 0.0069 (16) | 0.0140 (14) |

| O4 | 0.111 (2) | 0.088 (2) | 0.078 (2) | -0.0049 (18) | -0.0385 (17) | 0.0232 (16) |

Supramolecular aggregation describes how individual molecules assemble into larger, ordered structures through non-covalent interactions. epa.govresearchgate.net In the solid state of 1-(Methylsulfonyl)-4-nitrobenzene, molecules are linked by C–H···O hydrogen bonds involving a hydrogen atom from the benzene ring and an oxygen atom from the nitro group of an adjacent, inversion-related molecule. This specific interaction creates a centrosymmetric dimer, which can be described using the graph-set notation as an R²₂(10) motif. nih.gov This pattern indicates a ring formed by two donor (D) and two acceptor (A) atoms, encompassing a total of 10 atoms.

Table 2: Hydrogen-Bond Geometry for 1-(Methylsulfonyl)-4-nitrobenzene

This interactive table details the geometry (Å, °) of the key intermolecular hydrogen bond forming the supramolecular dimer in the crystal structure of the related isomer, 1-(Methylsulfonyl)-4-nitrobenzene. nih.gov

| D–H···A | D–H (Å) | H···A (Å) | D···A (Å) | D–H···A (°) |

| C3–H2···O4ⁱ | 0.93 | 2.65 | 3.462 (5) | 147 |

| Symmetry code: (i) -x+1, -y+2, -z |

Ultraviolet-Visible Spectroscopy for Electronic Transitions and Reaction Monitoring

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. For aromatic compounds, these are typically π → π* transitions. The presence of substituents on the benzene ring alters the energy levels of these orbitals and thus the wavelength of maximum absorbance (λₘₐₓ).

Nitrobenzene (B124822) itself shows a strong absorption band around 268 nm. dtic.mil The presence of additional functional groups modifies the spectrum. For example, 3-nitrophenol, which contains both a nitro group and a hydroxyl group, exhibits a λₘₐₓ at 275 nm and a second, broader absorption band at 340 nm that extends into the visible region, giving the compound a pale yellow color. This second band is a result of the extended conjugation involving the nitro group's π electrons and the benzene ring.

Given its structure with two strong electron-withdrawing groups, this compound is expected to have a UV-Vis absorption profile characteristic of a substituted nitroaromatic compound, with primary absorption bands in the UV region. The exact λₘₐₓ would be influenced by the combined electronic effects of the methylsulfonyl and nitro groups. This technique is also highly effective for reaction monitoring, as the disappearance of a reactant's characteristic peak or the appearance of a product's peak can be tracked over time. dtic.mil

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations: Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of molecular systems. For 1-(Methylsulfonyl)-3-nitrobenzene, DFT calculations have been instrumental in elucidating its fundamental chemical characteristics.

Geometry Optimization and Electronic Structure Analysis

Geometry optimization using DFT methods, such as with the B3LYP functional and various basis sets (e.g., 3-21G(d)), is performed to determine the most stable three-dimensional arrangement of atoms in the this compound molecule. unpatti.ac.id These calculations aim to find the structure with the minimum energy. unpatti.ac.id For nitrobenzene (B124822) and its derivatives, optimized structures are often found to be planar, a characteristic influenced by the benzene (B151609) ring. unpatti.ac.id The presence of substituents like the methylsulfonyl and nitro groups can lead to changes in bond lengths and angles compared to unsubstituted benzene. unpatti.ac.id

The electronic structure of this compound is also a key focus of DFT studies. These calculations provide information about the distribution of electrons within the molecule, which is crucial for understanding its chemical behavior. ekb.eg The presence of both an electron-withdrawing nitro group and a methylsulfonyl group significantly influences the electronic landscape of the benzene ring.

Prediction of Reactive Sites and Electron Density Distributions

DFT calculations are powerful tools for predicting the reactive sites of a molecule. By analyzing the electron density distribution, it is possible to identify regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). For aromatic compounds containing nitro groups, the distribution of the highest occupied molecular orbital (HOMO) is particularly important for understanding reactivity. mdpi.com The nitro group, being strongly electron-withdrawing, can create sites susceptible to nucleophilic attack. Molecular electrostatic potential (MEP) maps, generated from DFT calculations, visually represent the electrostatic potential on the electron density surface, highlighting the electrophilic and nucleophilic regions of the molecule. ekb.eg

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a technique used to study bonding, charge distribution, and intermolecular interactions in a molecule. slideshare.net It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. uni-muenchen.de This analysis provides a clear picture of the Lewis-like structure of the molecule. usc.edu

Key insights from NBO analysis include:

Hybridization: It determines the hybridization of atomic orbitals involved in forming bonds, offering a detailed view of the bonding scheme. usc.edu

Donor-Acceptor Interactions: NBO analysis can quantify the stabilizing interactions between filled (donor) and empty (acceptor) orbitals. wisc.edu These interactions, often referred to as hyperconjugation, are crucial for understanding phenomena like the anomeric effect and the stability of certain conformations. rsc.org The strength of these interactions is estimated using second-order perturbation theory. wisc.edu

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO)

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. Its energy and spatial distribution are indicative of the molecule's nucleophilicity or basicity. youtube.comlibretexts.org

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. Its energy and location point to the molecule's electrophilicity. youtube.comlibretexts.org

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. A smaller gap suggests higher reactivity and greater polarizability, while a larger gap indicates greater stability. researchgate.net

For this compound, FMO analysis helps in predicting its reactivity in various chemical reactions. The electron-withdrawing nature of the nitro and methylsulfonyl groups is expected to lower the energy of both the HOMO and LUMO compared to benzene. The spatial distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack. However, for larger, delocalized systems, the interpretation of FMOs can be complex as the orbitals may span a large portion of the molecule. nih.gov

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time. These simulations provide a detailed view of the conformational landscape of a molecule, which is critical for understanding its interactions and reactivity.

Isomerizational Studies and Conformational Stability

Theoretical calculations are instrumental in determining the most stable conformations of this compound. Studies on the internal rotation of the nitro group in nitrobenzene have shown that the planar configuration is the most stable. msu.ruresearchgate.net The barrier to internal rotation of the nitro group in nitrobenzene has been estimated to be between 3.0 and 5.5 kcal/mol, depending on the theoretical method and basis set used. msu.ruresearchgate.net For instance, one study using gas-phase electron diffraction (GED) analysis with a dynamic model estimated the barrier height to be 4.1 ± 1.0 kcal/mol. msu.ru Another investigation combining IR spectra and ab initio calculations reported a reduction in the calculated barrier height from 5.5 to 4.5 kcal/mol with an extended basis set. researchgate.net

Prediction of Spectroscopic Properties

Computational methods are widely used to predict various spectroscopic properties, aiding in the identification and characterization of compounds.

Computational NMR and Vibrational Spectra Simulation

NMR Spectra: Predicting Nuclear Magnetic Resonance (NMR) spectra through computational means has become a valuable tool for chemists. nmrdb.orggithub.ionih.govnmrdb.org Machine learning algorithms and density functional theory (DFT) calculations can predict ¹H and ¹³C chemical shifts with increasing accuracy. nih.gov For instance, the methylsulfonyl group in this compound would be expected to show a distinct proton signal. While specific computational NMR data for this exact compound is not detailed in the provided search results, general methods involve geometry optimization followed by NMR shift calculations using appropriate functionals and basis sets, often including solvent effects. github.io

Vibrational Spectra: The vibrational frequencies of this compound can be simulated using quantum chemical calculations, primarily DFT. These simulations help in assigning the bands observed in experimental infrared (IR) and Raman spectra. For the parent compound, nitrobenzene, detailed vibrational analyses have been performed. researchgate.netresearchgate.net The characteristic vibrations of the NO₂ group, namely the symmetric and asymmetric stretching modes, are typically found in the regions of 1300-1370 cm⁻¹ and 1500-1570 cm⁻¹, respectively. researchgate.net The C-N stretching vibration is also a key feature. researchgate.net Computational analysis of these vibrational modes for this compound would provide a theoretical spectrum that can be compared with experimental data for validation.

In Silico Studies for Biological Activity

Computational approaches are increasingly important in drug discovery and toxicology for predicting the biological activity of chemical compounds.

Molecular Docking Simulations for Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comajchem-a.com This method is extensively used to understand how a ligand, such as this compound, might interact with a biological target, typically a protein.

While specific docking studies for this compound were not found, research on related vinyl sulfones has demonstrated their potential as irreversible inhibitors of enzymes like Candida albicans aspartate semialdehyde dehydrogenase (ASADH). researchgate.net In such studies, the nitro group can form key interactions with amino acid residues in the active site. researchgate.net For this compound, docking simulations would involve placing the molecule into the binding site of a target protein to predict its binding affinity and interaction patterns, providing insights into its potential mechanism of action. The nitro and methylsulfonyl groups would be key in determining potential hydrogen bonding and other interactions.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that relates the chemical structure of a series of compounds to their biological activity in a quantitative manner. nih.govslideshare.netiupac.orgresearchgate.netnih.gov QSAR models are built by developing a mathematical relationship between molecular descriptors (numerical representations of chemical structure) and the observed biological activity.

No specific QSAR models for a series of compounds including this compound were identified in the search results. However, the development of such a model would involve compiling a dataset of structurally related compounds with their measured biological activities. Molecular descriptors for these compounds, such as lipophilicity (logP), electronic properties (Hammett constants), and steric parameters, would be calculated. slideshare.net Statistical methods like multiple linear regression or machine learning algorithms would then be used to create a model that could predict the activity of new or untested compounds, including this compound. nih.govresearchgate.net

Applications in Organic and Medicinal Chemistry Research

Role as Synthetic Building Block in Organic Synthesis

In synthetic organic chemistry, 1-(Methylsulfonyl)-3-nitrobenzene is recognized for its utility as a foundational component for constructing more elaborate molecules. Its bifunctional nature allows for sequential and controlled chemical modifications, providing access to a diverse array of substituted aromatic compounds.

A primary application of this compound is as a precursor for various substituted benzene (B151609) derivatives. The nitro group is particularly important in this role as it can be readily transformed into other functional groups. A common and significant reaction is the reduction of the nitro group to an amino group (-NH₂), typically using reagents like hydrogen gas with a palladium catalyst or iron in an acidic medium. ambeed.com This transformation yields 3-(methylsulfonyl)aniline, a valuable intermediate in its own right. ambeed.com

The resulting amine can then undergo a multitude of subsequent reactions, including diazotization to form diazonium salts, which are themselves versatile intermediates for introducing a wide range of substituents (e.g., halogens, cyano, hydroxyl groups). Furthermore, the amine can participate in amide bond formation or act as a nucleophile in substitution reactions. Both the methylsulfonyl and nitro groups are deactivating and meta-directing for electrophilic aromatic substitution reactions, a guiding principle for chemists planning multi-step syntheses on the aromatic ring. libretexts.org

Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are of immense importance in medicinal chemistry and material science. chim.itresearchgate.net Multifunctional aromatic compounds like this compound serve as key starting materials for building complex heterocyclic structures.

The synthesis often involves the initial transformation of the nitro group into an amine. The resulting substituted aniline (B41778), possessing a methylsulfonyl group, can then be used to construct fused heterocyclic rings. For instance, intermediates derived from this compound can be elaborated into systems like quinolines or benzimidazoles through condensation reactions with appropriate partners. While direct examples are specific to synthetic routes, the general strategy leverages the compound's functional handles to build the carbocyclic part of a larger heterocyclic framework. Related sulfone-containing molecules, such as 1-(methylsulfonyl)propan-2-one, have been utilized in multicomponent reactions to generate highly substituted heterocyclic systems, illustrating the utility of the sulfonyl moiety in such syntheses. frontiersin.org

Development of Pharmaceutical Intermediates and Lead Compounds

The structural motifs present in this compound are relevant to the development of modern therapeutics. The compound and its derivatives are employed as intermediates in the synthesis of active pharmaceutical ingredients (APIs) and as scaffolds for the discovery of new lead compounds.

Protein kinases are a critical class of enzymes whose dysregulation is implicated in many diseases, including cancer. ed.ac.ukresearchgate.net As a result, the development of small molecule kinase inhibitors is a major focus of pharmaceutical research. ed.ac.uk Branched derivatives of this compound have been identified as critical pharmaceutical intermediates in the synthesis of specific kinase inhibitors, such as Atuveciclib.

The general synthetic strategy often involves using a nitroaromatic compound as a stable, early-stage intermediate. The nitro group's electron-withdrawing nature can facilitate certain reactions, and it can be carried through several synthetic steps before being reduced to an amine in a later stage. This amine is often a key feature of the final kinase inhibitor, participating in crucial hydrogen bonding interactions within the enzyme's active site.

A significant area of research is the development of hypoxia-activated prodrugs for cancer therapy. nih.gov These compounds are designed to be relatively non-toxic (a prodrug form) but are activated to a potent cytotoxic agent under the low-oxygen (hypoxic) conditions characteristic of solid tumors. nih.gov

Nitroaromatic compounds are ideal candidates for this approach. The nitro group can undergo bioreduction, accepting electrons from cellular reductases that are overexpressed in hypoxic environments. nih.gov This reduction process forms highly reactive species, such as nitroso, hydroxylamine (B1172632), and amine products, which are cytotoxic and can kill the cancer cells. nih.govnih.gov While this compound itself is a model compound, it represents the core chemical scaffold necessary for this "reductive fragmentation" or "bio-reductive activation" mechanism, making it a valuable structure for investigating and designing novel cytotoxic prodrugs. nih.gov

Investigation of Biological Activities and Mechanisms of Action

The biological activity of this compound and its derivatives is intrinsically linked to the chemical reactivity of its functional groups, particularly the nitro group. The primary mechanism of action investigated is its potential as a bioreductive agent, as described in the context of cytotoxic prodrugs.

Interactive Data Tables

Table 1: Research Applications of this compound

| Application Area | Role of Compound | Key Transformations/Mechanisms | Example Outcome |

| Organic Synthesis | Synthetic Building Block | Reduction of nitro group to amine | Substituted anilines, precursors for heterocycles |

| Medicinal Chemistry | Pharmaceutical Intermediate | Used in multi-step synthesis pathways | Kinase inhibitors (e.g., Atuveciclib derivatives) |

| Medicinal Chemistry | Prodrug Scaffold | Bioreduction of the nitro group in hypoxic conditions | Activation to a cytotoxic agent for cancer therapy |

| Chemical Biology | Mechanistic Probe | Investigation of nitroreductase enzyme activity | Understanding mechanisms of bioreductive drug activation |

Antimicrobial Properties and Bioreduction Pathways

Nitroaromatic compounds have long been recognized for their antimicrobial capabilities, and this compound is no exception. The key to its antimicrobial action lies in the bioreduction of its nitro group. Within a biological system, particularly in microbial cells, the nitro group can be enzymatically reduced to form highly reactive intermediates, such as nitroso and hydroxylamino derivatives. These reactive species can then interact with crucial cellular macromolecules, including DNA, leading to cellular damage and ultimately, microbial cell death.

The efficacy of this process is linked to the reduction potential of the compound. For instance, studies on analogous compounds like methylsulfonyl derivatives of nitrofurans have indicated that their antimicrobial activity is dependent on their reduction potentials being in a range that allows them to interact effectively with bacterial reductive enzyme systems. nih.gov Compounds with reduction potentials that are too negative may be less effective at interfering with these essential bacterial enzymes. nih.gov This suggests that the specific electronic environment created by the methylsulfonyl group in this compound plays a crucial role in modulating its reduction potential and, consequently, its antimicrobial efficacy.

Carbonic Anhydrase Inhibition Studies

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes that play a critical role in various physiological processes. Their inhibition has been a therapeutic strategy for a range of conditions, including glaucoma, epilepsy, and certain types of cancer. nih.govdrugbank.comnih.govopenaccessjournals.comtaylorandfrancis.com Sulfonamides are a well-established class of carbonic anhydrase inhibitors, and the introduction of a nitro group to the benzenesulfonamide (B165840) scaffold has been explored as a strategy to develop isoform-selective inhibitors, particularly for tumor-associated CAs like CA IX and XII, which are often overexpressed in hypoxic tumors. nih.gov

Research on 2-substituted-5-nitro-benzenesulfonamides has shown that these compounds can be potent inhibitors of CA II, CA IX, and CA XII, while being less effective against the cytosolic isoform CA I. nih.gov The nitro group in these compounds is thought to contribute to their selective inhibition of tumor-associated isoforms. Furthermore, the co-crystallization of an N-nitro sulfonamide derivative with human carbonic anhydrase II has provided insights into the binding mechanisms of this class of inhibitors. nih.gov

While direct studies on the carbonic anhydrase inhibitory activity of this compound, a sulfone rather than a sulfonamide, are not extensively documented, its structural similarity to nitro-substituted benzenesulfonamides makes it a compound of interest for future investigations in this area. The presence of both the sulfonyl and nitro moieties suggests a potential for interaction with the active site of carbonic anhydrases.

Table 1: Inhibition of Carbonic Anhydrase Isoforms by Nitro-Containing Sulfonamides

| Compound Class | Target Isoforms | Inhibition Constants (KIs) | Selectivity |

| 2-Substituted-5-nitro-benzenesulfonamides | CA II, CA IX, CA XII | KIs for CA II: 8.8-4975 nM; KIs for CA IX & XII: 5.4-653 nM nih.gov | Selective for tumor-associated isoforms over cytosolic ones (ratios of 10-1395) nih.gov |

This table is based on data for structurally related nitro-containing sulfonamides, not this compound itself.

Anti-proliferative Effects in Cancer Research

Preliminary research has indicated that this compound may possess cytotoxic effects against certain cancer cell lines, making it a candidate for further investigation in the development of novel anticancer therapies. The anti-proliferative potential of nitro-containing compounds is an active area of research. For example, various nitroquinolone and naphthylnitrobutadiene derivatives have demonstrated significant anti-proliferative and cytotoxic activities against different cancer cell lines. researchgate.netnih.gov

A significant finding highlighting the relevance of this compound in cancer research is its use as a precursor for the synthesis of more complex and potent anti-cancer agents. Branched derivatives of this compound are reported to be critical intermediates in the synthesis of kinase inhibitors such as Atuveciclib. Kinase inhibitors are a major class of targeted cancer therapies that interfere with specific kinases involved in cell signaling pathways that control cell growth and proliferation.

Table 2: Anti-proliferative Activity of Related Nitro-Containing Compounds

| Compound Class | Cancer Cell Lines | Observed Effects |

| Nitroquinolone fused acylhydrazones | A549 (non-small cell lung cancer), MCF-7 (breast cancer), HeLa (cervical cancer) | Significant cytotoxicity, induction of apoptosis, biocompatibility with normal cells. nih.gov |

| Naphthylnitrobutadienes | Various cell lines resistant to doxorubicin, cisplatin, taxol, and 5-fluorouracil | In vitro anti-proliferative, cytotoxic, and pro-apoptotic activities. researchgate.net |

| Imatinib analogue with 2-chloroquinoline | A549 (lung carcinoma), MCF7 (breast adenocarcinoma) | Moderate anti-proliferative activity. ijper.org |

Interaction with Molecular Targets

The biological activities of this compound are a direct result of its interaction with various molecular targets within cells. As discussed in the context of its antimicrobial properties, a key mechanism involves the bioreduction of the nitro group to form reactive intermediates that can covalently bind to and damage DNA.

Furthermore, the role of this compound derivatives in the synthesis of kinase inhibitors like Atuveciclib strongly suggests that kinases are a potential class of molecular targets. By extension, the parent compound or its metabolites might interact with the ATP-binding site of certain kinases, thereby modulating their activity and affecting downstream signaling pathways involved in cell proliferation and survival.

Based on studies of structurally similar compounds, carbonic anhydrases also emerge as potential molecular targets. nih.gov The sulfonamide group is a known zinc-binding function in many carbonic anhydrase inhibitors, and while this compound is a sulfone, the electronic properties conferred by the sulfonyl and nitro groups could facilitate interactions with the enzyme's active site.

Potential Applications in Materials Science

Beyond its applications in medicinal chemistry, this compound also holds promise as a building block in materials science. Its defined chemical structure and the presence of reactive functional groups make it a useful organic building block for the synthesis of more complex molecules and materials. ambeed.com

The study of supramolecular aggregation patterns in nitrophenyl compounds is relevant to the potential applications of this compound in this field. The specific arrangement of molecules in the solid state, governed by intermolecular interactions, can give rise to materials with unique optical, electronic, or physical properties. The interplay between the methylsulfonyl and nitro groups can direct the self-assembly of these molecules into well-defined supramolecular architectures. This positions this compound as a candidate for the design and synthesis of novel organic materials with tailored properties for various applications.

Environmental Fate and Degradation Studies

Degradation Pathways and Mechanisms

The breakdown of 1-(Methylsulfonyl)-3-nitrobenzene can occur through various biological and chemical processes.

Enzymatic Degradation Processes

Laccase-mediated systems have been identified as a method for the degradation of mesotrione. researchgate.net In this enzymatic process, the formation of this compound from the intermediate MNBA is a documented step. researchgate.net The nitro group of nitroaromatic compounds can be reduced by anaerobic bacteria to form corresponding amines. nih.gov

Electrochemical and Advanced Oxidation Processes (AOPs)

Electrochemical processes offer a potential route for the degradation of nitroaromatic compounds. These methods can provide a sustainable alternative for the transformation of such compounds. nih.gov For instance, electrochemical reduction can be employed to reduce nitrobenzenes to anilines. nih.gov Advanced oxidation processes (AOPs) can also be utilized for the effective mineralization of nitro-containing organic pollutants. mdpi.com

Photolysis and Microbial Biodegradation Considerations

The environmental fate of nitrobenzene (B124822) compounds is significantly influenced by sunlight and the presence of competent microorganisms. cdc.govcdc.gov Photolysis, the breakdown of compounds by light, can contribute to the degradation of nitrobenzene in the environment. cdc.gov

Microbial biodegradation is a critical factor in the breakdown of nitroaromatic compounds. nih.gov Various aerobic and anaerobic bacteria have demonstrated the ability to transform or mineralize these substances. nih.gov For example, Bacillus licheniformis has been shown to degrade nitrobenzene under various conditions. nih.gov Cold-tolerant microbial consortia, primarily composed of Pseudomonas spp., have also been found to degrade mixtures of nitrobenzene and aniline (B41778), producing various by-products. nih.gov The degradation products of triketone herbicides, including compounds structurally related to this compound, have been observed to be more stable in soil and sediment than the parent herbicides. researchgate.net

Identification and Characterization of Degradation Products

The degradation of this compound can lead to the formation of other chemical species. One of the primary reactions it undergoes is the reduction of the nitro group to an amino group, resulting in the formation of 1-(Methylsulfonyl)-3-aminobenzene. Additionally, under strong oxidizing conditions, the methylsulfonyl group can be further oxidized.

Environmental Mobility and Persistence

The potential for this compound to move within and persist in the environment is a key aspect of its environmental risk profile. This includes its movement through soil and into groundwater, its tendency to escape from water into the atmosphere, and its potential to be taken up by living organisms.

Volatilization is the process by which a chemical evaporates from water into the air. This process is governed by the compound's Henry's Law constant. For nitrobenzene, volatilization from surface waters is a potential environmental fate process. cdc.gov Studies on the volatilization of organic chemicals from water have shown that for compounds like nitrobenzene, gas phase resistances can be a predominant factor in the transport process. epa.gov Although a specific Henry's Law constant for this compound is not provided in the search results, its structural similarity to nitrobenzene suggests that volatilization could be a relevant environmental pathway.

Bioconcentration refers to the accumulation of a chemical in an organism from the surrounding water, while bioaccumulation includes uptake from all sources, including food. These processes are critical for assessing the potential impact of a chemical on aquatic ecosystems and the food chain.

Future Research Directions and Challenges

Development of Novel Synthetic Routes with Enhanced Sustainability

The traditional synthesis of 1-(methylsulfonyl)-3-nitrobenzene often involves the nitration of 1-(methylsulfonyl)benzene using a mixture of concentrated sulfuric and nitric acids. This established method, while direct, presents sustainability challenges, including the use of highly corrosive acids and the need for careful temperature control to prevent over-nitration. Future research is geared towards developing greener, more efficient, and safer synthetic protocols.

Key areas of focus include:

Catalytic Systems: Investigating novel catalysts that can facilitate nitration under milder conditions, thereby reducing energy consumption and the reliance on harsh acids. Research into green protocols, such as using H2O2-treated activated carbon as a catalyst system for the reduction of nitroaromatics, could inspire similar sustainable approaches for synthesis. researchgate.net

Flow Chemistry: Transitioning from batch processing to continuous flow reactors for industrial production. This can offer improved safety, better reaction control, higher yields, and easier purification, contributing to a more sustainable manufacturing process.

Alternative Reagents: Exploring alternative sulfonylation and nitration agents that are less hazardous and produce fewer waste byproducts. Methods like the sulfonylation of benzyl (B1604629) alcohol derivatives using sodium methyl sulfinate in acetic acid, which proceeds under mild conditions with high yields, exemplify the type of sustainable chemistry that could be adapted.

A comparison of existing and potential future synthetic approaches is summarized below.

| Method | Reagents/Conditions | Advantages | Challenges & Future Research |

| Traditional Nitration | Concentrated HNO₃/H₂SO₄, 0–30 °C | Direct, well-established route | Requires strong acids, careful temperature control, potential for byproducts. |

| Sulfonylation Routes | e.g., Sodium methyl sulfinate, BF₃·OEt₂, room temp | Mild conditions, high yields (85-95%), inexpensive solvents. | Requires further optimization for large-scale production and substrate scope. |

| Future Catalytic Systems | Potentially solid acid catalysts, phase-transfer catalysts | Reduced acid waste, easier catalyst recovery, milder reaction conditions | Catalyst design, activity, and stability for nitration of deactivated rings. |